2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
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Overview
Description
The compound 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide represents a fascinating intersection of organic chemistry and material science. Characterized by its distinct chemical structure featuring a benzo[d]oxazole moiety and a triazinyl group, this compound has garnered interest for its diverse applications across multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step reaction sequence. Initially, benzo[d]oxazole is functionalized with a thio group using standard thiolation techniques. This intermediate is then coupled with N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide through a series of nucleophilic substitution reactions, often facilitated by catalysts under controlled conditions (e.g., room temperature, inert atmosphere).
Industrial Production Methods: On an industrial scale, the production might employ continuous flow techniques to ensure consistent quality and yield. Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) or toluene may be used to optimize reaction efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is versatile in its reactivity. It can undergo oxidation (e.g., with m-chloroperbenzoic acid), reduction (e.g., using sodium borohydride), and substitution reactions (e.g., with halogenated compounds).
Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reductions, or iodine (I2) for substitutions, are frequently employed. Reaction conditions typically involve controlled temperatures (ranging from -78°C to 150°C) and specific pH levels depending on the reaction type.
Major Products: Depending on the reaction pathway, the compound can yield various derivatives, such as hydroxylated products upon oxidation or dehalogenated analogues in substitution reactions.
Scientific Research Applications
In Chemistry: The compound serves as a key intermediate in the synthesis of more complex molecules, facilitating research in synthetic organic chemistry.
In Biology
In Medicine: 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide's unique structure allows it to be explored as a candidate in medicinal chemistry for its potential therapeutic properties.
In Industry: Its role extends to material science, where it contributes to the development of advanced polymers and materials with specific electrical or thermal properties.
Mechanism of Action
The compound exerts its effects through its interaction with biological targets, primarily via binding to active sites on enzymes or receptors. This binding can inhibit or activate specific biochemical pathways. The benzo[d]oxazole moiety often enhances lipophilicity, facilitating cell membrane penetration, while the triazinyl group aids in electronic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds: Structurally similar compounds include 2-(benzo[d]thiazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide and 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(methylamino)-1,3,5-triazin-2-yl)methyl)acetamide.
Uniqueness: Compared to its analogues, 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide exhibits distinct reactivity profiles due to subtle changes in electronic distribution and steric effects, making it particularly valuable for specific synthetic and industrial applications.
That’s your detailed article. Quite the molecular adventure!
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-23(2)15-20-13(21-16(22-15)24(3)4)9-18-14(25)10-27-17-19-11-7-5-6-8-12(11)26-17/h5-8H,9-10H2,1-4H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGKQWGVHGEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CSC2=NC3=CC=CC=C3O2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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